![molecular formula C11H15F3O B13198274 2-[3-(Trifluoromethyl)cyclohexyl]cyclopropane-1-carbaldehyde](/img/structure/B13198274.png)
2-[3-(Trifluoromethyl)cyclohexyl]cyclopropane-1-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[3-(Trifluoromethyl)cyclohexyl]cyclopropane-1-carbaldehyde is an organic compound characterized by the presence of a trifluoromethyl group attached to a cyclohexyl ring, which is further connected to a cyclopropane ring bearing an aldehyde group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Trifluoromethyl)cyclohexyl]cyclopropane-1-carbaldehyde typically involves multiple steps, starting from commercially available precursors. One common approach is the cyclopropanation of a suitable cyclohexyl derivative, followed by the introduction of the trifluoromethyl group and subsequent oxidation to form the aldehyde. Specific reaction conditions, such as the choice of catalysts, solvents, and temperature, play a crucial role in optimizing the yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, with a focus on cost-effectiveness, safety, and environmental considerations. Continuous flow reactors and advanced purification techniques are often employed to achieve high efficiency and product quality.
化学反应分析
Types of Reactions
2-[3-(Trifluoromethyl)cyclohexyl]cyclopropane-1-carbaldehyde can undergo various chemical reactions, including:
Oxidation: Conversion of the aldehyde group to a carboxylic acid.
Reduction: Reduction of the aldehyde group to a primary alcohol.
Substitution: Nucleophilic substitution reactions at the cyclopropane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under controlled conditions.
Major Products
Oxidation: Formation of 2-[3-(Trifluoromethyl)cyclohexyl]cyclopropane-1-carboxylic acid.
Reduction: Formation of 2-[3-(Trifluoromethyl)cyclohexyl]cyclopropane-1-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
2-[3-(Trifluoromethyl)cyclohexyl]cyclopropane-1-carbaldehyde has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 2-[3-(Trifluoromethyl)cyclohexyl]cyclopropane-1-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the cyclopropane ring may confer rigidity and influence binding affinity. Detailed studies on the molecular pathways and targets are essential to fully understand its effects.
相似化合物的比较
Similar Compounds
- 2-[3-(Trifluoromethyl)cyclohexyl]cyclopropane-1-carboxylic acid
- 2-[3-(Trifluoromethyl)cyclohexyl]cyclopropane-1-methanol
- 2-[3-(Trifluoromethyl)cyclohexyl]cyclopropane-1-amine
Uniqueness
2-[3-(Trifluoromethyl)cyclohexyl]cyclopropane-1-carbaldehyde is unique due to the presence of the aldehyde group, which allows for further functionalization and derivatization. The trifluoromethyl group imparts distinct electronic and steric properties, making this compound valuable for various applications.
属性
分子式 |
C11H15F3O |
|---|---|
分子量 |
220.23 g/mol |
IUPAC 名称 |
2-[3-(trifluoromethyl)cyclohexyl]cyclopropane-1-carbaldehyde |
InChI |
InChI=1S/C11H15F3O/c12-11(13,14)9-3-1-2-7(4-9)10-5-8(10)6-15/h6-10H,1-5H2 |
InChI 键 |
MEOCDBWANDDCRX-UHFFFAOYSA-N |
规范 SMILES |
C1CC(CC(C1)C(F)(F)F)C2CC2C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![7-Cyclopropyl-imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B13198199.png)
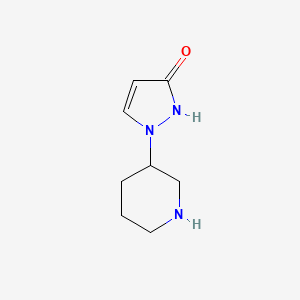
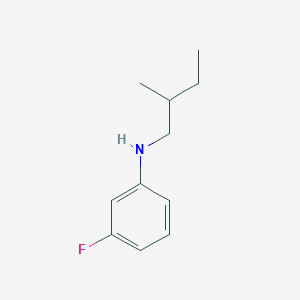
![8-(2-Methylphenyl)-6-azaspiro[3.4]octane](/img/structure/B13198219.png)



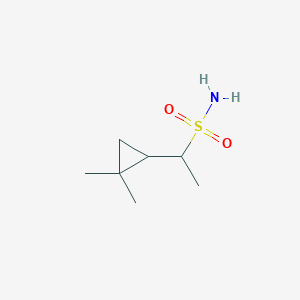
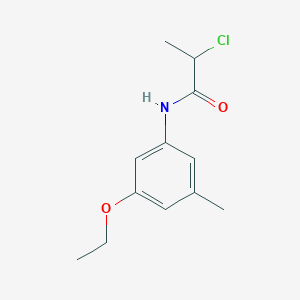
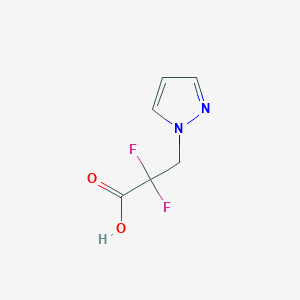

![5-(Morpholin-4-yl)bicyclo[6.1.0]nonan-4-ol](/img/structure/B13198261.png)

